Amrubicin is a synthetic anthracycline antibiotic with molecular formula C25H25NO9. A specific inhibitor of topoisomerase II, it is used (particularly as the hydrochloride salt) in the treatment of cancer, especially lung cancer, where it is a prodrug for the active metabolite, ambrucinol. It has a role as a topoisomerase II inhibitor, an antineoplastic agent and a prodrug. It is a quinone, a member of tetracenes, a methyl ketone, an anthracycline antibiotic and a primary amino compound. Amrubicin is a third-generation synthetic anthracycline currently in development for the treatment of small cell lung cancer. Pharmion licensed the rights to Amrubicin in November 2006. In 2002, Amrubicin was approved and launched for sale in Japan based on Phase 2 efficacy data in both SCLC and NSCLC. Since January 2005, Amrubicin has been marketed by Nippon Kayaku, a Japanese pharmaceutical firm focused on oncology, which licensed Japanese marketing rights from Dainippon Sumitomo, the original developer of Amrubicin. Amrubicin is a synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Related Compounds
Amrubicinol
Compound Description: Amrubicinol is the primary, active metabolite of Amrubicin, generated via enzymatic reduction of the C-13 ketone group. It exhibits significantly enhanced cytotoxicity compared to the parent compound, demonstrating 10 to 100 times greater potency in inhibiting topoisomerase II. [, , , , , , ]
Relevance: Amrubicinol plays a crucial role in the antitumor activity of Amrubicin, acting as its principal active form within the body. [, , , , , , ] Understanding its pharmacokinetics and pharmacodynamics is essential for optimizing Amrubicin dosage and therapeutic efficacy.
Doxorubicin
Compound Description: Doxorubicin, a naturally occurring anthracycline antibiotic, serves as a cornerstone in cancer chemotherapy. It exerts its cytotoxic effects primarily through DNA intercalation and topoisomerase II inhibition. [, , , , , , ]
Epirubicin
Compound Description: Epirubicin, a stereoisomer of Doxorubicin, is another anthracycline used in cancer treatment. While structurally similar to Doxorubicin, it exhibits reduced cardiotoxicity. [, , , ]
Relevance: Comparing Epirubicin with Amrubicin provides insights into the structure-activity relationship and cardiotoxicity profiles within the anthracycline class. [, , , ] Similar to Amrubicin, Epirubicin demonstrates a lower potential for cardiotoxicity compared to Doxorubicin.
Etoposide
Compound Description: Etoposide, a semisynthetic derivative of podophyllotoxin, acts as a potent topoisomerase II inhibitor. [, , , ] It is widely used in the treatment of various cancers, including lung cancer.
Relevance: Etoposide serves as a clinically relevant comparator to Amrubicin, as both drugs primarily target topoisomerase II. [, , , ] Comparing their efficacy and toxicity profiles helps assess the clinical utility of Amrubicin in various cancer settings.
Cisplatin
Compound Description: Cisplatin, a platinum-based chemotherapeutic agent, forms DNA adducts that disrupt cell division and induce apoptosis. [, , , , , , ] It is a mainstay treatment for various cancers, including lung cancer.
Relevance: Cisplatin is frequently used in combination with Amrubicin for treating lung cancer. [, , , , , , ] Several studies highlight the synergistic or additive effects observed when combining these two agents, demonstrating their potential for enhancing therapeutic efficacy in challenging cancer cases.
Irinotecan
Compound Description: Irinotecan, a topoisomerase I inhibitor, exerts its antitumor activity through its active metabolite, SN-38. [, , , ] It is commonly used in the treatment of various solid tumors.
Relevance: Irinotecan, similar to cisplatin, is often used in combination with Amrubicin for treating specific cancers. [, , , ] Studies investigating the combined effects of these agents suggest potential for synergistic or additive interactions, particularly in lung cancer cells resistant to either irinotecan or cisplatin.
SN-38
Compound Description: SN-38, the active metabolite of Irinotecan, is a potent topoisomerase I inhibitor with significantly higher cytotoxicity than its parent compound. [, ]
Relevance: Studies investigating the combined effects of Amrubicin and Irinotecan often utilize SN-38 to elucidate the interaction mechanisms and potential for synergistic activity. [, ] Understanding the combined effects of Amrubicin and SN-38 is crucial for optimizing combination therapy strategies.
Daunorubicin
Compound Description: Daunorubicin, an anthracycline similar to Doxorubicin, acts as a topoisomerase II inhibitor and induces DNA intercalation. [, ] It is used in the treatment of various cancers, including leukemia.
Relevance: Comparing Daunorubicin with Amrubicin helps elucidate the mechanisms of apoptosis induction and potential differences in cardiotoxicity. [, ] Studies suggest that Amrubicin may induce apoptosis through pathways that differ substantially from those triggered by Daunorubicin.
9-Deaminoamrubicin
Compound Description: 9-Deaminoamrubicin is a metabolite of Amrubicin, formed through deamination. []
Relevance: The formation and elimination of 9-Deaminoamrubicin contributes to the clearance of Amrubicin from the body, potentially impacting its cardiac safety profile. []
9-Deaminoamrubicinol
Compound Description: 9-Deaminoamrubicinol is a metabolite formed from the deamination of Amrubicin and subsequent reduction. []
Relevance: Similar to 9-Deaminoamrubicin, the formation and elimination of 9-Deaminoamrubicinol contributes to the favorable clearance of Amrubicin, potentially limiting its accumulation in cardiac tissue. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Amrubicin hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds. It is marketed in Japan since 2002 by Sumitomo Pharmaceuticals.
ACT-132577 is a member of the class of sulfamides in which one of the amino groups of sulfonamide is substituted by a 5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl group. An active metabolite of macitentan (obtained by oxidative depropylation), an orphan drug used for the treatment of pulmonary arterial hypertension. It has a role as an antihypertensive agent, an endothelin receptor antagonist, a drug metabolite and a xenobiotic metabolite. It is an aromatic ether, an organobromine compound, a member of pyrimidines and a member of sulfamides. It is functionally related to an ethylene glycol. Aprocitentan is under investigation in clinical trial NCT03541174 (A Research Study to Show the Effect of Aprocitentan in the Treatment of Difficult to Control (Resistant) High Blood Pressure (Hypertension) and Find Out More About Its Safety).
Aprofene, also known as aprophen, is an antagonist of muscarinic and nicotinic acetylcholine receptors. It may be used in the treatment of endarteritis (inflammation of the inner shell of the artery), peptic ulcers, spastic colitis (inflammation of the colon characterized by sharp contractions), cholecystitis (inflammation of the gallbladder).
Apronal is a N-acylurea. Apronalide is approved in Japan. Apronalide has been withdrawn from the market in many other countries due to patient development of thrombocytopenic purpura.
APS-2-79 is an inhibitor of MAPK signaling dependent on kinase suppressor of Ras (KSR). It inhibits ATPbiotin binding to KSR2 in KSR2-MEK1 complexes (IC50 = 120 nM), stabilizes KSR2 in an inactive state, and reduces interactions between B-RAF and KSR2-MEK1 complexes. APS-2-79 (5 μM) inhibits KSR-stimulated phosphorylation of MEK and ERK in HEK293H cells. It enhances the efficacy of the MEK inhibitor trametinib, further reducing cell viability in HCT116 and A549 cell lines containing K-Ras mutations, but not B-RAF mutant SK-MEL-239 and A375 cell lines, when used at a concentration of 1 μM. APS-2-79 HCl is a modulator of KSR-dependent MAPK signaling, antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase).